molecular formula C11H17BrN2O B011871 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide CAS No. 106976-63-0

1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide

Cat. No. B011871
M. Wt: 273.17 g/mol
InChI Key: FGEZSBPYCZHQNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide, also known as MPAZB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. MPAZB is a highly reactive and versatile compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can react with various nucleophiles such as amines, alcohols, and thiols, forming covalent bonds. This reactivity is due to the highly electrophilic nature of the aziridinium ion in 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. The covalent bonding ability of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been exploited in various applications such as the synthesis of polymers and dendrimers.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide are not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can inhibit the growth of cancer cells and bacteria. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further research in the field of medicinal chemistry.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its high reactivity, versatility, and low toxicity. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be used in various applications such as organic synthesis, material science, and medicinal chemistry. The limitations of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its instability in solution and its potential for explosive decomposition if not handled properly.

Future Directions

There are several future directions for research on 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. In medicinal chemistry, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a cancer and anti-microbial agent. In material science, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles. Overall, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is a highly reactive and versatile compound that has potential applications in various fields of scientific research.

Synthesis Methods

1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be synthesized using various methods, including the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with N-bromosuccinimide (NBS) in the presence of a base such as triethylamine. The reaction yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a white solid with a yield of 60-70%. Another method involves the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with bromine in the presence of a base such as sodium hydroxide. This method yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a yellow solid with a yield of 50-60%.

Scientific Research Applications

1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has potential applications in various fields of scientific research. In medicinal chemistry, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been studied as a potential anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi. In material science, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles.

properties

CAS RN

106976-63-0

Product Name

1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

IUPAC Name

1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one;bromide

InChI

InChI=1S/C11H17N2O.BrH/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14;/h4-10H2,1H3;1H/q+1;/p-1

InChI Key

FGEZSBPYCZHQNH-UHFFFAOYSA-M

SMILES

C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-]

Canonical SMILES

C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-]

synonyms

BR 401 A

Origin of Product

United States

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